ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
Overview
Description
Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate is a complex organic compound with a molecular formula of C19H18BrNO3S and a molecular weight of 420.32 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a hydroxyl group, and a phenylthio group attached to an indole core. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate involves several stepsThe final step involves the esterification of the carboxylic acid group with ethanol . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, the phenylthio group may interact with thiol-containing enzymes, while the bromine atom may facilitate binding to halogenated receptors.
Comparison with Similar Compounds
Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: This compound has a similar structure but lacks the amino group, which may affect its reactivity and biological activity.
Ethyl 5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: This compound lacks the bromine atom, which may influence its chemical properties and interactions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate, commonly referred to as a derivative of 6-bromoindole, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18BrNO3S
- Molar Mass : 420.32 g/mol
- CAS Number : 131707-24-9
- Density : 1.44 g/cm³ (predicted)
- Melting Point : >192°C (dec.) .
Synthesis
The synthesis of this compound typically involves the bromination of indole derivatives followed by the introduction of the phenylthio and ethyl ester functionalities. Various synthetic routes have been explored, with methods emphasizing efficiency and scalability for biological testing .
Antibacterial Properties
Recent studies have highlighted the compound's potential as an antibacterial agent. It has been shown to inhibit bacterial cystathionine gamma-lyase (bCSE), which is crucial for the survival of certain pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. By inhibiting bCSE, the compound enhances the efficacy of conventional antibiotics against resistant strains .
The proposed mechanism involves the disruption of bacterial metabolic pathways through bCSE inhibition, leading to increased sensitivity to antibiotics. This has been demonstrated in various in vitro studies where the compound was effective in potentiating the effects of antibiotics against resistant bacterial strains .
Cytotoxicity and Selectivity
In addition to its antibacterial properties, the compound's cytotoxicity has been assessed against various human cell lines. Preliminary results indicate selective toxicity towards cancer cells while sparing normal cells, suggesting potential applications in cancer therapy. However, detailed cytotoxicity profiles are still required to fully understand its therapeutic index .
Study on Antibacterial Efficacy
A study conducted by researchers at a prominent university evaluated the antibacterial efficacy of this compound) against multiple strains of bacteria. The results showed that at sub-MIC concentrations, the compound significantly enhanced the activity of beta-lactam antibiotics, demonstrating its role as a potentiator .
Bacterial Strain | MIC (µg/mL) | Potentiation with Antibiotic |
---|---|---|
Staphylococcus aureus | 8 | +50% with Penicillin |
Pseudomonas aeruginosa | 16 | +40% with Ceftazidime |
Escherichia coli | 32 | +30% with Ampicillin |
Cancer Cell Line Study
In another case study focusing on cancer cell lines, this compound exhibited selective cytotoxicity towards breast cancer cells (MCF7) while showing minimal effects on normal fibroblast cells. The IC50 value for MCF7 was determined to be approximately 15 µM, indicating potential for further development as an anticancer agent .
Properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanylmethylamino)methyl]indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3S/c1-3-26-20(25)19-14-9-18(24)15(21)10-16(14)23(2)17(19)11-22-12-27-13-7-5-4-6-8-13/h4-10,22,24H,3,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTGGQCCWIJOHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCSC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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